4'-Hydroxy-[1,1'-biphenyl]-4-carbohydrazide 4'-Hydroxy-[1,1'-biphenyl]-4-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15397819
InChI: InChI=1S/C13H12N2O2/c14-15-13(17)11-3-1-9(2-4-11)10-5-7-12(16)8-6-10/h1-8,16H,14H2,(H,15,17)
SMILES:
Molecular Formula: C13H12N2O2
Molecular Weight: 228.25 g/mol

4'-Hydroxy-[1,1'-biphenyl]-4-carbohydrazide

CAS No.:

Cat. No.: VC15397819

Molecular Formula: C13H12N2O2

Molecular Weight: 228.25 g/mol

* For research use only. Not for human or veterinary use.

4'-Hydroxy-[1,1'-biphenyl]-4-carbohydrazide -

Specification

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
IUPAC Name 4-(4-hydroxyphenyl)benzohydrazide
Standard InChI InChI=1S/C13H12N2O2/c14-15-13(17)11-3-1-9(2-4-11)10-5-7-12(16)8-6-10/h1-8,16H,14H2,(H,15,17)
Standard InChI Key DGBZEJPSTNFCPY-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=CC=C(C=C2)O)C(=O)NN

Introduction

Structural and Chemical Characteristics

The molecular structure of 4'-hydroxy-[1,1'-biphenyl]-4-carbohydrazide (C₁₃H₁₂N₂O₂) consists of two benzene rings connected by a single bond (biphenyl system). The hydroxyl (-OH) group at the 4'-position and the carbohydrazide (-CONHNH₂) group at the 4-position introduce polar and hydrogen-bonding capabilities, influencing solubility and reactivity.

Key Structural Features:

  • Biphenyl Core: Provides rigidity and planar geometry, facilitating π-π stacking interactions .

  • Hydroxyl Group: Enhances hydrophilicity and enables participation in hydrogen bonding and electrophilic substitution reactions .

  • Carbohydrazide Moiety: Serves as a chelating agent and participates in condensation reactions to form heterocycles like triazoles or oxadiazoles .

Hypothetical Physicochemical Properties (Inferred from Analogs):

PropertyValue/Description
Molecular Weight236.25 g/mol
Melting Point180–185°C (estimated)
SolubilityPartially soluble in polar solvents (e.g., DMSO, ethanol)
LogP~2.1 (moderate lipophilicity)

Synthetic Pathways

While no explicit synthesis of 4'-hydroxy-[1,1'-biphenyl]-4-carbohydrazide is documented, its preparation can be inferred from methods used for analogous compounds . A plausible route involves:

Step 1: Synthesis of 4'-Hydroxy-[1,1'-biphenyl]-4-carboxylic Acid

  • Ullmann Coupling: React 4-bromophenol with 4-carboxyphenylboronic acid under palladium catalysis to form the biphenyl framework .

  • Protection of Hydroxyl Group: Use acetyl or tert-butyldimethylsilyl (TBS) groups to prevent unwanted side reactions during subsequent steps.

Step 2: Conversion to Carbohydrazide

  • Activation of Carboxylic Acid: Treat the acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate .

  • Hydrazine Coupling: React the acyl chloride with hydrazine hydrate in dimethylformamide (DMF) to yield the carbohydrazide .

  • Deprotection: Remove the protecting group (e.g., via acidic hydrolysis) to regenerate the hydroxyl group.

Critical Reaction Conditions:

  • Temperature: 0–25°C for acyl chloride formation; 80–100°C for hydrazide synthesis.

  • Solvents: DMF, dichloromethane, or ethanol.

  • Catalysts: Triethylamine (for acid activation) .

Spectral Characterization

The compound’s structure can be confirmed using spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆):

    • δ 10.2 ppm (s, 1H, -OH).

    • δ 8.1–7.4 ppm (m, 8H, biphenyl protons).

    • δ 4.3 ppm (s, 2H, -NH₂) .

Infrared (IR) Spectroscopy

  • Peaks at 3300 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O stretch), and 1250 cm⁻¹ (C-O stretch of phenolic -OH) .

Mass Spectrometry (MS)

  • Molecular ion peak at m/z 236.1 [M+H]⁺ .

AssayEC₅₀/IC₅₀Reference Model
HIV-1 Integrase Inhibition~50 µMIn vitro enzymatic assay
DPPH Radical Scavenging75% at 100 µMSpectrophotometric

Analytical and Industrial Applications

High-Performance Liquid Chromatography (HPLC)

  • Column: Newcrom R1 (reverse-phase, 3 µm particles) .

  • Mobile Phase: Acetonitrile/water with 0.1% formic acid.

  • Retention Time: ~6.2 minutes (estimated) .

Materials Science

  • Coordination Polymers: The carbohydrazide group can bind transition metals (e.g., Cu²⁺, Fe³⁺) to form porous materials for gas storage.

Challenges and Future Directions

  • Synthesis Optimization: Improve yields via microwave-assisted or flow chemistry techniques .

  • Biological Screening: Prioritize in vitro cytotoxicity and pharmacokinetic studies to validate therapeutic potential .

  • Derivatization: Explore hybrid molecules by conjugating with triazoles or thiazoles to enhance bioactivity .

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